N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide

Übersicht

Beschreibung

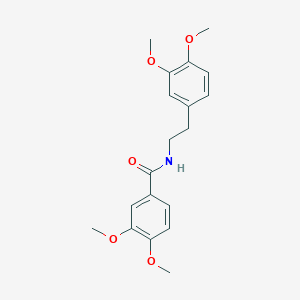

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is an organic compound with the molecular formula C19H23NO5. It is known for its unique structure, which includes two dimethoxyphenyl groups connected by an ethyl chain to a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated aromatic compounds

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Interaction

Sigma Receptors Overview

Sigma receptors are a class of proteins that play crucial roles in various physiological processes, including neuroprotection and modulation of cell survival pathways. They are classified into two subtypes: sigma-1 and sigma-2 receptors. Compounds targeting these receptors have been investigated for their therapeutic potential in various conditions, including cancer and neurodegenerative diseases.

Binding Affinity Studies

Research has shown that N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzamide exhibits notable binding affinity for sigma receptors. A study indicated that structural modifications in related compounds can enhance selectivity and potency at these receptors, suggesting that similar strategies could be applied to optimize this compound's efficacy .

Cancer Therapeutics

Mechanism of Action

this compound has been linked to inducing apoptosis in tumor cells through sigma receptor activation. This mechanism is particularly relevant in the treatment of resistant cancer types, such as melanoma. Studies have demonstrated that sigma ligands can enhance the efficacy of traditional chemotherapeutics by overcoming drug resistance .

Case Study: Melanoma Treatment

In experimental models using human A375M melanoma cells, treatment with sigma ligands resulted in a significant reduction in tumor growth and an increase in glucose metabolism as measured by PET imaging. This suggests that the compound could play a dual role in both imaging and therapeutic contexts .

Imaging Applications

Radiopharmaceutical Development

The potential use of this compound as a radiotracer for imaging purposes has been explored. Its ability to bind selectively to sigma receptors allows for targeted imaging of tumors using techniques like PET (Positron Emission Tomography). This application is particularly valuable for visualizing tumor dynamics and assessing treatment responses .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

N-Acetyl-3,4-dimethoxyphenethylamine: Another similar compound with an acetyl group instead of a benzamide moiety

Uniqueness

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual dimethoxyphenyl groups and benzamide linkage make it a versatile compound for various applications .

Biologische Aktivität

N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with two methoxy groups on both the phenethyl and benzamide moieties. The presence of these methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating sigma receptors, particularly sigma-2 receptors. These receptors are implicated in cell proliferation and apoptosis regulation. For instance:

- In Vitro Studies : In cultured human melanoma cells (A375M), treatment with sigma ligands like this compound resulted in a significant decrease in cell viability and proliferation rates. The mechanism was linked to increased glucose metabolism and subsequent apoptotic signaling pathways .

- Case Study : A study involving animal models demonstrated that administration of the compound led to a marked reduction in tumor growth rates compared to controls. Tumors treated with the compound showed increased uptake of 18F-FDG in PET imaging, indicating enhanced metabolic activity prior to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Sigma Receptor Modulation : The compound's interaction with sigma receptors plays a crucial role in its anticancer effects. Sigma-2 receptor activation has been linked to apoptosis induction in malignant cells .

- Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell cycle regulation, the compound effectively inhibits cancer cell proliferation .

- Antioxidant Properties : Some studies suggest that the methoxy groups may confer antioxidant properties, reducing oxidative stress within cells and contributing to cellular health and longevity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Sigma-1 Affinity | Sigma-2 Affinity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| Rimcazole | High | Moderate | Yes | No |

| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | Low | Very High | Yes | Yes |

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAOOOGRNWFPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312112 | |

| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102011-15-4 | |

| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.